Cas no 1782-65-6 (1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))-)

1782-65-6 structure
Produktname:1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))-
1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))-
- (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
- 1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimet...
- 1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6bet
- Hardwickiic acid
- [ "" ]
- (4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic
- Hardwickiicacid
- CID 6451316
- SCHEMBL14965653
- AKOS032948588
- 1782-65-6
- DTXSID90939052
- 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
- ConMedNP.3156
- (+)-Hardwickiic acid
- (5R,8R,9S,10R)-(-)-Hardwikiic acid; Hardwickiic acid, (-)-
- UK0
- AKOS040761815
- (4~{a}~{R},5~{S},6~{R},8~{a}~{R})-5-[2-(furan-3-yl)ethyl]-5,6,8~{a}-trimethyl-3,4,4~{a},6,7,8-hexahydronaphthalene-1-carboxylic acid
- CHEMBL461615
- ACon1_001998
- MS-24669
- (4AR,5S,6R,8AR)-5-[2-(FURAN-3-YL)ETHYL]-5,6,8A-TRIMETHYL-3,4,4A,6,7,8-HEXAHYDRONAPHTHALENE-1-CARBOXYLIC ACID
- MEGxp0_001619
- NCGC00179931-01
- (-)-Hardwickic Acid
- BRD-K78473285-001-01-5
- (-)-Hardwickiic acid
- Hardwickiic acid, (+)-
- 1-Naphthalenecarboxylic acid, 5-[2-(3-furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aS,5R,6S,8aS)-
- 1-Naphthalenecarboxylic acid, 5-[2-(3-furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, [4aS-(4a.alpha.,5.alpha.,6.beta.,8a.beta.)]-
- SCHEMBL21914915
- 5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
- (4aR)-5beta-[2-(3-Furyl)ethyl]-3,4,4abeta,5,6,7,8,8a-octahydro-5,6alpha,8aalpha-trimethyl-1-naphthalenecarboxylic acid
- NS00067871
- 17,19-Dinor-5.beta.,8.beta.H,9.beta.H,10.alpha.-labda-3,13(16),14-trien-18-oic acid, 15,16-epoxy-5,9-dimethyl-, (+)-
- HHWOKJDCJVESIF-UHFFFAOYSA-N
- (4aS,5R,6S,8aS)-5-(2-(Furan-3-yl)ethyl)-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
-
- Inchi: InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1
- InChI-Schlüssel: HHWOKJDCJVESIF-JRJVTICQSA-N
- Lächelt: OC(C1=CCC[C@@H]2[C@]([C@@H](CC[C@@]12C)C)(C)CCC1C=COC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 316.20400
- Monoisotopenmasse: 316.203845
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 497
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 50.4
- XLogP3: 5.6
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.1±0.1 g/cm3
- Siedepunkt: 427.2±18.0 °C at 760 mmHg
- Flammpunkt: 212.2±21.2 °C
- Brechungsindex: 1.519
- PSA: 50.44000
- LogP: 5.07570
- Dampfdruck: 0.0±1.1 mmHg at 25°C
1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))- Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4183-1 mL * 10 mM (in DMSO) |
Hardwickiic acid |
1782-65-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 13500 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4183-1 mg |
Hardwickiic acid |
1782-65-6 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4183-5mg |
Hardwickiic acid |
1782-65-6 | 5mg |
¥ 10980 | 2024-07-20 | ||
TargetMol Chemicals | TN4183-5 mg |
Hardwickiic acid |
1782-65-6 | 98% | 5mg |
¥ 10,980 | 2023-07-11 | |
MedChemExpress | HY-N3990-1mg |
Hardwickiic acid |
1782-65-6 | ≥98.0% | 1mg |
¥7000 | 2024-04-19 | |
TargetMol Chemicals | TN4183-1 ml * 10 mm |
Hardwickiic acid |
1782-65-6 | 1 ml * 10 mm |
¥ 13500 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H17500-5mg |
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
1782-65-6 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
A2B Chem LLC | AE93478-1mg |
(4aR)-5β-[2-(3-Furyl)ethyl]-3,4,4aβ,5,6,7,8,8a-octahydro-5,6α,8aα-trimethyl-1-naphthalenecarboxylic acid |
1782-65-6 | 98% | 1mg |
$735.00 | 2024-04-20 | |
1PlusChem | 1P00ALDY-1mg |
(4aR)-5β-[2-(3-Furyl)ethyl]-3,4,4aβ,5,6,7,8,8a-octahydro-5,6α,8aα-trimethyl-1-naphthalenecarboxylic acid |
1782-65-6 | 98% | 1mg |
$838.00 | 2024-06-18 |
1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))- Verwandte Literatur
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Colensane und Clerodan-Diterpene
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Diterpene Colensane und Clerodan-Diterpene
1782-65-6 (1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))-) Verwandte Produkte
- 2229261-25-8(5-(2,3-dihydro-1H-inden-4-yl)-1,3-oxazolidin-2-one)
- 4734-98-9(Benzcdindole-2(1H)-thione)
- 1032824-91-1(4-(Hydroxymethyl)Piperidine-1-Carbonitrile)
- 2228800-51-7(2-fluoro-1-(1H-pyrrol-2-yl)ethan-1-ol)
- 2138528-79-5(7-(3,5-Dichlorophenyl)azepan-2-one)
- 21579-91-9(Piperazine-1,4-dicarboxylic acid bis-dimethylamide)
- 33983-39-0((+/-)-Medicarpin)
- 127680-32-4(Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate)
- 923145-65-7(1-(4-chlorophenyl)methyl-8-(hexylamino)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2171175-28-1((3R)-3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1782-65-6)Hardwickiic acid

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:1782-65-6)1-Naphthalenecarboxylic acid, 5-(2-(3-furanyl)ethyl)-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, (4aR-(4aalpha,5alpha,6beta,8abeta))-

Reinheit:99%
Menge:1mg
Preis ($):878.0